molecular formula C5H10N2O2 B066486 (2R)-2-Methyl-1-nitropyrrolidine CAS No. 183474-66-0

(2R)-2-Methyl-1-nitropyrrolidine

Cat. No.: B066486
CAS No.: 183474-66-0
M. Wt: 130.15 g/mol
InChI Key: MRQJFYXRGASGRD-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methyl-1-nitropyrrolidine is a chiral pyrrolidine derivative characterized by a nitro group at the 1-position and a methyl substituent at the 2-position in the (R)-configuration. Pyrrolidine derivatives are widely studied due to their utility in organic synthesis, medicinal chemistry, and catalysis. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or reductions, while the methyl group introduces steric and stereoelectronic effects that influence its conformational stability and interaction with chiral environments .

Properties

CAS No.

183474-66-0

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2R)-2-methyl-1-nitropyrrolidine

InChI

InChI=1S/C5H10N2O2/c1-5-3-2-4-6(5)7(8)9/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

MRQJFYXRGASGRD-RXMQYKEDSA-N

SMILES

CC1CCCN1[N+](=O)[O-]

Isomeric SMILES

C[C@@H]1CCCN1[N+](=O)[O-]

Canonical SMILES

CC1CCCN1[N+](=O)[O-]

Synonyms

Pyrrolidine, 2-methyl-1-nitro-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of (2R)-2-Methyl-1-nitropyrrolidine with structurally analogous pyrrolidine derivatives highlights key differences in reactivity, stereochemical outcomes, and synthetic applications. Below is a detailed comparison based on available research:

Structural and Functional Group Variations

  • (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine (12): This compound features a phenylsulfonylmethyl group at C2 and an isopropylidene-protected diol system at C3 and C3. The bulky sulfonyl and isopropylidene groups reduce ring flexibility compared to (2R)-2-Methyl-1-nitropyrrolidine, which has a simpler nitro-methyl substitution pattern. The sulfonyl group also increases stability toward oxidation but reduces solubility in nonpolar solvents .
  • 1-Nitropyrrolidine (unsubstituted) :
    The absence of a methyl group at C2 results in lower steric hindrance, enabling faster reaction kinetics in ring-opening reactions. However, the lack of stereochemical complexity limits its use in asymmetric synthesis.

Research Findings and Limitations

For instance, Compound 12’s synthesis achieved an 82% yield under optimized conditions, but analogous data for the target compound remain sparse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.